
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid" is a chemical entity that can be associated with a variety of research areas, including organic synthesis, molecular structure analysis, and pharmacological activity. Although the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for its comprehensive analysis.
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as those described in the first paper, involves the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to afford the target compounds . Similarly, the synthesis of cis-3,5-dimethyl-3,5-piperidinedicarboxylic acid derivatives starts from pyridinedicarboxylic acid, indicating that the synthesis of substituted piperidine carboxylic acids often involves multi-step reactions and careful selection of starting materials and reagents .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For instance, the structure of a complex involving piperidineacetic acid was elucidated using X-ray diffraction, FTIR, NMR, and DFT methods, which are common techniques for determining the conformation and interactions of organic molecules . These methods could similarly be applied to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be inferred from the synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, which involves the separation of stereo- and optical isomers and their pharmacological evaluation . This suggests that the stereochemistry of piperidine derivatives is an important factor in their chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be characterized using various analytical techniques. For example, pre-column fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography have been developed to enable the detection and separation of these compounds . Additionally, the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives containing a piperidinylsulfonyl group indicate that these compounds can be screened for biological activities, such as enzyme inhibition . The crystal and molecular structure of a complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid has been studied, providing insights into the hydrogen bonding interactions and conformational preferences of these molecules .
科学的研究の応用
Novel Heterocyclic Compounds Synthesis
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid and its derivatives are explored in the synthesis of novel heterocyclic compounds, offering potential as chiral building blocks. A study by Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, emphasizing the utility of such compounds in organic synthesis. These compounds were synthesized through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, demonstrating the compound's versatility in creating complex molecular architectures (Matulevičiūtė et al., 2021).
Cancer Research
In cancer research, derivatives of piperidine carboxylic acids, related to this compound, have been identified as potential Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. A study presented an Aurora kinase inhibitor showing promise for therapeutic applications in treating cancer, highlighting the compound's relevance in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Agents Development
Rehman et al. (2018) explored the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. This work illustrates the compound's role in developing new chemotherapeutic agents, with some synthesized compounds exhibiting significant anticancer activity compared to standard drugs like doxorubicin. This study underscores the compound's potential in anticancer drug development (Rehman et al., 2018).
Biological Activity Enhancement
Further research into this compound derivatives has revealed their importance in enhancing biological activities. Khalid et al. (2016) synthesized a series of compounds incorporating piperidinylsulfonyl benzyl sulfides, which were tested for their biological activities, including enzyme inhibition. These studies show the broad applicability of derivatives in discovering new bioactive molecules with potential therapeutic uses (Khalid et al., 2016).
Palladium-Catalyzed Arylation
In organic synthesis, the palladium-catalyzed C-H arylation of piperidine derivatives, including those related to this compound, has been studied. Van Steijvoort et al. (2016) reported a method for the C5(sp3)-H arylation of piperidines, showcasing the compound's versatility in facilitating the functionalization of complex molecules. This research contributes to the field of synthetic chemistry by providing new methodologies for constructing molecular complexity (Van Steijvoort et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-(3,5-dimethylbenzoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-7-11(2)9-12(8-10)14(17)16-6-4-3-5-13(16)15(18)19/h7-9,13H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOERBWQZBUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

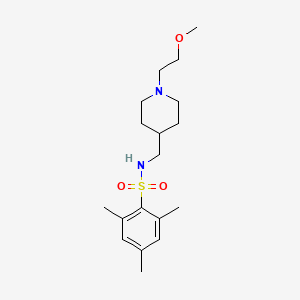
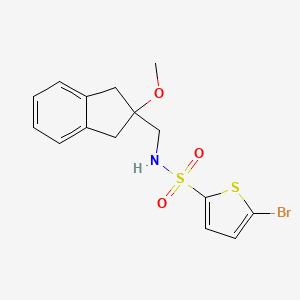
![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)
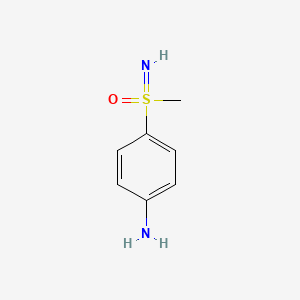
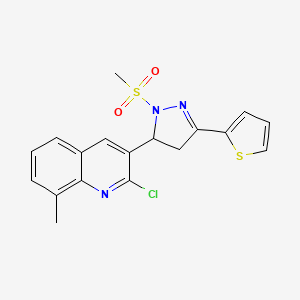

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)
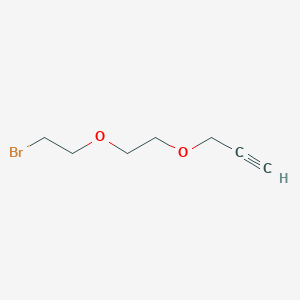
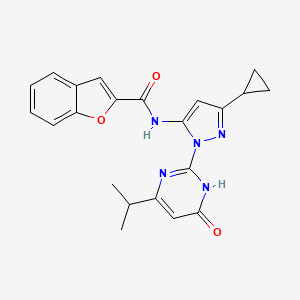
![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)
![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)
